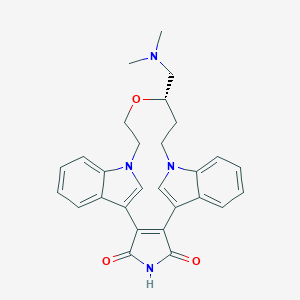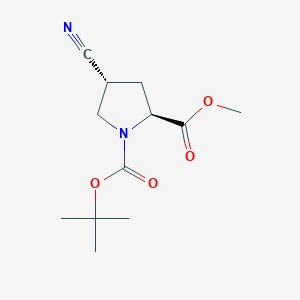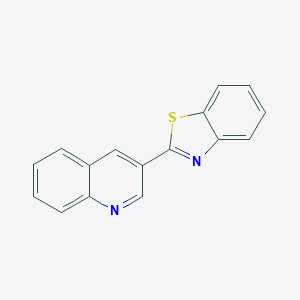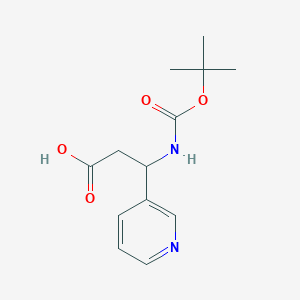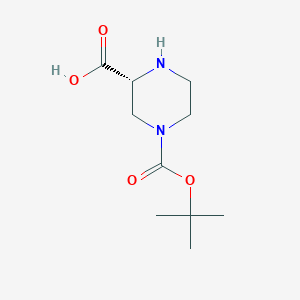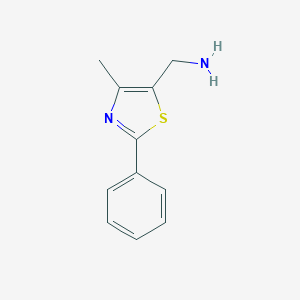
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine involves various chemical reactions, including condensation and 1,3-dipolar cycloaddition. For example, a similar compound, N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized through a 1,3-dipolar cycloaddition reaction of 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine in toluene at reflux, showcasing the versatility of synthetic routes for thiazolyl compounds (Younas, El Hallaoui, & Alami, 2014).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals insights into their stereochemistry and potential reactivity. For instance, the stereochemical basis for activity in certain thiadiazole anticonvulsants provides a comparative framework to understand the spatial arrangement and its effects on biological activity, which could be analogous to the thiazolyl derivatives under consideration (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactions and properties of (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine derivatives have been explored through various synthetic routes and modifications. The reactivity of these compounds towards different reagents and under various conditions can lead to a wide range of derivatives with potentially diverse biological activities, as seen in the synthesis of related compounds with varied functional groups (Ramazani et al., 2012).
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Characterization
Synthesis Techniques : A compound structurally related to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine has been synthesized through the polyphosphoric acid condensation route, highlighting a method that could potentially apply to similar thiazole derivatives. This synthesis was characterized by several spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Ganesh Shimoga, E. Shin, Sang‐Youn Kim, 2018).
Derivative Synthesis for Antimicrobial Activity : Derivatives containing the thiazole moiety have been synthesized and evaluated for their antimicrobial activity. This includes the creation of compounds from hydrazonoyl halides and the ethanolic triethylamine route, demonstrating the thiazole derivative's potential in developing antimicrobial agents (A. Abdelhamid, Eman K. A. Abdelall, Nadia A. Abdel-Riheem, S. Ahmed, 2010).
Biological Activities and Applications
Antimicrobial Evaluation : Various derivatives have been assessed for their antimicrobial properties, showcasing the potential utility of thiazole compounds in combating microbial infections. The evaluation involved synthesizing different phenyl methanamine derivatives and testing their antibacterial and antifungal activities, which exhibited a variable degree of effectiveness (D. Visagaperumal, V. Praveen, P. Sudeepthi, P. Prasanthi, G. Sravani, G. Satyanarayana, 2010).
Photocytotoxicity and Imaging Applications : A study on Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound with structural similarities to (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine, demonstrated unprecedented photocytotoxicity under red light. These complexes were absorbed into the nucleus of HeLa and HaCaT cells, showing potential for cellular imaging and cancer therapy (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCPMNJUNGLHNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383715 |
Source


|
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
CAS RN |
165735-95-5 |
Source


|
| Record name | (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

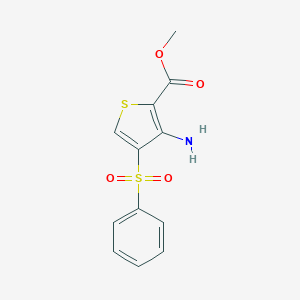
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

